1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound notable for its unique structural features. This compound includes various functional groups that contribute to its reactivity and potential applications in several fields, such as medicinal chemistry and materials science. The spiro structure within this compound is particularly interesting as it brings a specific three-dimensional arrangement that can influence the compound's behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves a multi-step process:
Formation of the Spiro Chroman-Pyrrolidin Core: : Initial steps may involve the creation of the spiro chroman-pyrrolidin core through cyclization reactions.
Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions.
Nicotinoylation: : The addition of the nicotinoyl group often requires coupling reactions, facilitated by coupling agents and catalysts like EDC or DCC.
Industrial Production Methods
In an industrial setting, these reactions are optimized for higher yields and efficiency. This involves:
Using automated synthesis equipment for precise control over reaction conditions.
Employing high-performance liquid chromatography (HPLC) to monitor and purify intermediates and final products.
Implementing green chemistry principles to minimize waste and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one can undergo various types of reactions:
Oxidation: : This can lead to the formation of sulfoxides or sulfones from the methylthio group.
Reduction: : The nicotinoyl group can be reduced to the corresponding amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nicotinoyl or chroman moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Sulfoxides and Sulfones: : Resulting from oxidation reactions.
Amines: : Formed from reduction reactions.
Substituted Chroman or Pyrrolidin Derivatives: : Resulting from substitution reactions.
Scientific Research Applications
1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one has diverse applications across various fields:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for potential therapeutic applications due to its unique structural attributes.
Mechanism of Action
The mechanism by which 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one exerts its effects involves:
Molecular Targets: : Potential targets include enzymes and receptors due to the presence of the nicotinoyl group.
Pathways Involved: : May modulate various biochemical pathways, including oxidative stress pathways (through redox reactions) and signal transduction pathways (through receptor binding).
Comparison with Similar Compounds
When compared with similar compounds, 1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one stands out due to its:
Unique Spiro Structure: : Provides distinct three-dimensional conformations that influence its reactivity.
Methylthio Group: : Enhances its chemical versatility compared to similar compounds without this group.
Nicotinoyl Moiety: : Contributes to its potential biological activity, distinguishing it from other spiro compounds.
Similar Compounds
Spiro[chroman-2,3'-pyrrolidin]-4-one without the nicotinoyl group.
Compounds with similar spiro structures but different functional groups, such as spiro[indoline-2,3'-pyrrolidin]-4-one.
Other nicotinoyl derivatives with varying substituents.
This compound's multi-faceted nature makes it a subject of interest in both academic and industrial research. It’s a testament to the endless possibilities in the field of synthetic organic chemistry. Quite the marvel, right?
Properties
IUPAC Name |
1'-(2-methylsulfanylpyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-25-17-14(6-4-9-20-17)18(23)21-10-8-19(12-21)11-15(22)13-5-2-3-7-16(13)24-19/h2-7,9H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMCLIFDKSVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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